(3R,4S)-1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the benzyl and chlorophenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This method allows for the creation of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the attached functional groups can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a benzyl group.
Trans-1-[(benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Features a benzyloxycarbonyl group.
Uniqueness
Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the benzyl and chlorophenyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups with the pyrrolidine ring creates a distinct molecular profile that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C18H18ClNO2 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-14(17)15-11-20(12-16(15)18(21)22)10-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,21,22)/t15-,16+/m0/s1 |
InChI Key |
IDICLIGALZTBJB-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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